Amylocaine hydrochloride, also known as Stovaine, is a synthetic amino-ester local anesthetic developed in 1903 as one of the first non-addictive alternatives to cocaine. It functions by reversibly blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the propagation of nerve impulses. Historically, its primary application was in spinal and topical anesthesia. While newer amide-type anesthetics like lidocaine are now more common, Amylocaine hydrochloride remains a relevant procurement choice for specific research and formulation scenarios where the distinct properties of an ester-type anesthetic are required or advantageous.
Substituting Amylocaine hydrochloride with a more common amide-type anesthetic like Lidocaine is often unsuitable for specific experimental and formulation workflows. The two classes differ fundamentally in their metabolism; Amylocaine, an ester, is rapidly hydrolyzed by plasma esterases, while amides like Lidocaine undergo slower hepatic metabolism. This difference directly impacts duration of action, systemic toxicity profiles, and potential for allergic reactions, as the primary metabolite of many esters is para-aminobenzoic acid (PABA), a known allergen. Therefore, for research focused on esterase activity, studies requiring a shorter duration of action, or in systems where hepatic metabolism is a confounding factor, Amylocaine hydrochloride provides a distinct pharmacological profile that cannot be replicated by an amide substitute.
Early but foundational research established Amylocaine hydrochloride (as Stovaine) as a more potent topical anesthetic than cocaine, the benchmark at the time. In rabbit cornea models, a 1% solution of Stovaine produced anesthesia equivalent to that of a 2% cocaine solution. Furthermore, a 4% Stovaine solution produced a more profound and longer-lasting anesthesia than a 4% cocaine solution. [1]
| Evidence Dimension | Topical Anesthetic Potency |
| Target Compound Data | 1% solution provides effective anesthesia; 4% solution provides profound, long-lasting anesthesia. |
| Comparator Or Baseline | Cocaine: Required a 2% solution for equivalent effect to 1% Stovaine; 4% solution was less effective than 4% Stovaine. |
| Quantified Difference | Approximately 2x more potent than cocaine on an equivalent concentration basis (1% vs 2%). |
| Conditions | Application to rabbit cornea. |
For researchers developing topical formulations or studying corneal nerve function, this compound offers greater anesthetic efficiency per unit concentration than the historical standard, enabling more effective blockade with potentially less material.
A key procurement driver for early local anesthetics was improving the safety profile over cocaine. Amylocaine (as Stovaine) was demonstrated to have a more favorable therapeutic ratio. Its anesthetic power was reported to be equal to that of cocaine, but its toxicity was quantified as being only one-half to one-third that of cocaine. [1] This suggests a systemic toxicity (LD50) that is 2 to 3 times higher than cocaine for an equivalent level of anesthetic activity.
| Evidence Dimension | Anesthetic Power vs. Systemic Toxicity |
| Target Compound Data | Anesthetic power equal to cocaine; relative toxicity of 0.33-0.5. |
| Comparator Or Baseline | Cocaine: Anesthetic power equal to Amylocaine; relative toxicity of 1.0. |
| Quantified Difference | 2-3x less toxic than cocaine for the same level of anesthetic effect. |
| Conditions | General systemic administration in preclinical models (specific model not detailed in source). |
This improved safety margin is critical for in-vivo studies, allowing for effective nerve blockade at concentrations further from the systemic toxicity threshold, reducing the risk of adverse events in animal models.
Amylocaine hydrochloride is described as being soluble in water. [1] This property is advantageous for preparing aqueous stock solutions and formulations for research, contrasting with less soluble anesthetic bases or salts that may require co-solvents or more complex formulation strategies. For comparison, the free base form, Amylocaine, is only soluble in DMSO.
| Evidence Dimension | Solubility in Water |
| Target Compound Data | Soluble in water. |
| Comparator Or Baseline | Amylocaine (free base, CAS 644-26-8): Soluble in DMSO, implying poor water solubility. |
| Quantified Difference | Qualitatively higher aqueous solubility compared to its free base form. |
| Conditions | Standard laboratory conditions. |
Procurement of the hydrochloride salt simplifies laboratory workflows by allowing for direct preparation of aqueous solutions, avoiding the time and materials cost associated with using organic solvents or pH adjustments needed for less soluble forms.
Given its classic ester linkage and rapid hydrolysis by plasma esterases, Amylocaine hydrochloride serves as a suitable reference compound or substrate in biochemical assays studying esterase activity or the metabolism of ester-type drugs. [REFS-1, REFS-2]
The demonstrated high potency of Amylocaine hydrochloride in corneal anesthesia makes it a viable candidate for developing and testing novel topical formulations for ophthalmic research in animal models, where achieving profound, localized anesthesia is paramount. [3]
In experiments where a temporary and rapidly reversible nerve block is required, the fast metabolism of this ester-type anesthetic offers an advantage over slower-clearing amide anesthetics. Its favorable toxicity profile relative to cocaine makes it a more reliable choice for achieving this transient effect in preclinical models. [REFS-1, REFS-3]
Irritant